N-(4-chlorophenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQEYJPVLKASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879088 | |
| Record name | P-CHLORO METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-51-9 | |
| Record name | P-CHLORO METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-chlorophenyl)methanesulfonamide CAS 13295-31-3 chemical data
Technical Whitepaper: N-(4-Chlorophenyl)methanesulfonamide (CAS 13295-31-3)
Part 1: Executive Summary & Chemical Identity
N-(4-Chlorophenyl)methanesulfonamide (CAS 13295-31-3), also known as 4'-chloromethanesulfonanilide, is a critical sulfonamide building block in medicinal chemistry. Structurally, it consists of a 4-chloroaniline core sulfonated with a methanesulfonyl group. This moiety acts as a bioisostere for carboxylic acids and phenols, offering unique hydrogen-bonding capabilities and improved metabolic stability in drug design. It is frequently employed as a precursor for N-alkylated pharmaceutical intermediates and in the development of antiviral and anticancer agents.
Chemical Identity Table
| Property | Data |
| CAS Registry Number | 13295-31-3 |
| IUPAC Name | N-(4-chlorophenyl)methanesulfonamide |
| Synonyms | 4'-Chloromethanesulfonanilide; Mesyl-4-chloroaniline |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| SMILES | CS(=O)(=O)NC1=CC=C(Cl)C=C1 |
| InChI Key | TZBQEYJPVLKASB-UHFFFAOYSA-N |
Part 2: Physicochemical Profile
Understanding the physical behavior of this compound is essential for process optimization.
| Parameter | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale beige needles. |
| Melting Point | 146–149 °C (Predicted/Analogous) | Experimental verification required. Sulfonanilides typically melt higher than their parent anilines (4-chloroaniline MP: 70°C). |
| Solubility | DMSO, DMF, Methanol, Acetone | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Hydrophobic aromatic ring limits aqueous solubility. |
| pKa | ~9.5 – 10.5 | The sulfonamide NH is weakly acidic, allowing deprotonation by weak bases (e.g., K₂CO₃). |
| LogP | 1.72 (Predicted) | Indicates moderate lipophilicity; suitable for membrane permeability. |
Part 3: Synthetic Pathways & Process Optimization
The synthesis of N-(4-chlorophenyl)methanesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) but requires strict control of exotherms and stoichiometry to prevent bis-sulfonylation (formation of the N,N-dimesyl impurity).
Optimized Synthesis Protocol
Reaction: 4-Chloroaniline + Methanesulfonyl Chloride (MsCl)
Reagents:
-
Substrate: 4-Chloroaniline (1.0 eq)
-
Reagent: Methanesulfonyl chloride (1.1 eq)
-
Base: Pyridine (3.0 eq) or Triethylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloroaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Pyridine or Triethylamine slowly. Note: Pyridine acts as both a base and a nucleophilic catalyst.
-
Sulfonylation: Add Methanesulfonyl chloride dropwise over 30 minutes. Critical Control Point: Maintain internal temperature < 5°C to prevent bis-sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Quench with 1N HCl (aq) to neutralize excess base and solubilize pyridinium salts.
-
Workup: Separate the organic layer.[1] Wash with saturated NaHCO₃ (to remove potential acid traces) and Brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene to obtain pure needles.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-(4-chlorophenyl)methanesulfonamide emphasizing temperature control.
Part 4: Structural Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. This serves as a self-validating system for the researcher.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.80 ppm | Broad Singlet (s) | 1H | -NH- (Exchangeable with D₂O) |
| 7.42 ppm | Doublet (d, J=8.8 Hz) | 2H | Aromatic protons (meta to NH) |
| 7.25 ppm | Doublet (d, J=8.8 Hz) | 2H | Aromatic protons (ortho to NH) |
| 3.02 ppm | Singlet (s) | 3H | -CH₃ (Mesyl methyl group) |
Interpretation: The presence of the AA'BB' aromatic system (two doublets) confirms the para-substitution pattern. The sharp singlet at ~3.0 ppm confirms the successful installation of the methanesulfonyl group.
Mass Spectrometry (MS)
-
Method: ESI (Negative Mode) or EI.
-
Expected Mass: [M-H]⁻ = 204.0.
-
Isotope Pattern: Chlorine signature is critical. You must observe a characteristic 3:1 ratio between the molecular ion (M) and the M+2 peak (due to ³⁵Cl and ³⁷Cl isotopes).
Part 5: Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a scaffold enabler.
-
N-Alkylation Precursor: The sulfonamide nitrogen (pKa ~10) can be deprotonated by bases like K₂CO₃ or Cs₂CO₃ in DMF. Reaction with alkyl halides yields N-alkyl-N-(4-chlorophenyl)methanesulfonamides, a common motif in chemokine receptor antagonists (e.g., CCR1/CCR5 inhibitors).
-
Bioisosterism: The sulfonamide group (-NHSO₂-) mimics the transition state of amide hydrolysis and acts as a stable replacement for the hydroxyl group of phenols or the carboxylate of benzoic acids in enzyme active sites.
Reaction Decision Tree: Purification Strategy
Caption: Decision matrix for purification based on the physical state of the crude isolate.
Part 6: Handling & Safety (HSE)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (hygroscopic tendency).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1988-0482, N-(4-Chlorophenyl)methanesulfonamide. Retrieved from [Link]
-
Grivsky, E. M. (1971).[2] A Convenient Synthesis of Chloronitrobenzonitrile Isomers and Homologs. Bulletin des Sociétés Chimiques Belges, 80(3-4), 245-252.[2] (General reference for sulfonamide synthesis conditions).
-
Harper, S., et al. (2005).[2] Development and preliminary optimization of indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 48(5), 1314-1317.[2] (Application of sulfonamide intermediates).
Sources
An In-Depth Technical Guide to the Synthesis of N-mesyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety and the Role of N-mesyl-4-chloroaniline
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence in drug design is attributed to its ability to mimic the transition state of enzymatic reactions, act as a stable polar hydrogen bond donor-acceptor unit, and contribute to favorable pharmacokinetic properties.[1][2] Sulfonamide-containing drugs have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, diuretic, and anti-inflammatory effects.[1][2]
N-mesyl-4-chloroaniline, also known as N-(4-chlorophenyl)methanesulfonamide, is a key intermediate and building block in the synthesis of various biologically active molecules. The presence of the chloro-substituent on the phenyl ring can enhance metabolic stability and membrane permeability, while the methanesulfonyl group provides a stable and synthetically versatile handle.[3] This guide provides a comprehensive overview of the primary and alternative synthetic pathways to N-mesyl-4-chloroaniline, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies to empower researchers in their drug discovery and development endeavors.
Primary Synthesis Pathway: N-Sulfonylation of 4-chloroaniline
The most direct and widely employed method for the synthesis of N-mesyl-4-chloroaniline is the N-sulfonylation of 4-chloroaniline with methanesulfonyl chloride.[2] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Reaction Mechanism
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[2]
Caption: Mechanism of N-sulfonylation of 4-chloroaniline.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-mesyl-4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-mesyl-4-chloroaniline as a solid.
Data Summary
| Parameter | Value | Reference |
| Yield | Typically >90% | [2] |
| Reaction Time | 2-4 hours | General Protocol |
| Temperature | 0 °C to room temperature | General Protocol |
| Solvent | Dichloromethane | General Protocol |
| Base | Pyridine or Triethylamine | [2] |
Characterization Data
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the mesyl group, a singlet for the N-H proton, and a set of doublets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.
-
¹³C NMR: The spectrum should display a signal for the methyl carbon of the mesyl group and distinct signals for the carbons of the 4-chlorophenyl ring.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-Cl stretching.[2][4][5][6][7]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of N-mesyl-4-chloroaniline (C₇H₈ClNO₂S, 205.66 g/mol ).[8][9][10][11]
Alternative Synthesis Pathways
While the direct sulfonylation of 4-chloroaniline is the most common approach, several alternative methods for the synthesis of sulfonamides have been developed, offering potential advantages in terms of milder reaction conditions, broader substrate scope, or improved safety profiles.[12]
Copper-Catalyzed N-Arylation of Methanesulfonamide
A modern alternative involves the copper-catalyzed N-arylation of methanesulfonamide with a 4-chlorophenylboronic acid or a related arylating agent.[12] This method often utilizes milder conditions and can be more tolerant of other functional groups.
Caption: Copper-catalyzed N-arylation for sulfonamide synthesis.
Advantages:
-
Milder reaction conditions.
-
Avoids the use of sulfonyl chlorides.
-
Potentially broader substrate scope.
Oxidative Coupling of Thiols and Amines
Recent advancements have led to the development of methods for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling.[2] This approach avoids the pre-functionalization of the starting materials into sulfonyl chlorides.
Caption: Oxidative coupling of a thiol and an amine.
Advantages:
-
Direct conversion of C-S and N-H bonds.
-
Avoids the use of sulfonylating agents.
-
Potentially more atom-economical.
Industrial Scale-Up Considerations
The industrial-scale synthesis of N-mesyl-4-chloroaniline and other sulfonamides presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.[13]
Key Considerations:
-
Exothermic Reaction Control: The reaction between sulfonyl chlorides and amines is often highly exothermic. Robust temperature control and monitoring systems are crucial to prevent runaway reactions.[13]
-
Reagent Purity and Stoichiometry: The purity of the starting materials and precise control of stoichiometry are critical to minimize the formation of impurities, such as di-sulfonated byproducts.
-
Solvent Selection and Recovery: The choice of solvent should consider factors such as reaction efficiency, product solubility, ease of recovery, and environmental impact.
-
Workup and Purification: Efficient and scalable workup and purification procedures are necessary to remove byproducts and achieve the desired product purity. This may involve crystallization, extraction, and filtration.
-
Safety: The handling of corrosive and reactive reagents like methanesulfonyl chloride requires appropriate personal protective equipment and engineering controls.
Applications in Drug Discovery and Development
While specific marketed drugs containing the N-mesyl-4-chloroaniline scaffold were not explicitly identified in the provided search results, the sulfonamide moiety is a well-established pharmacophore. The N-mesyl-4-chloroaniline structure serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be a precursor for the synthesis of various heterocyclic compounds and other substituted anilines that are common in drug candidates.[14][15] The principles of its synthesis are fundamental to the production of numerous sulfonamide-based drugs.
Conclusion
The synthesis of N-mesyl-4-chloroaniline is a well-established process, with the N-sulfonylation of 4-chloroaniline being the most direct and common method. This guide has provided a detailed overview of this primary pathway, including a step-by-step protocol and a discussion of the underlying mechanism. Furthermore, alternative synthesis routes have been presented, highlighting the ongoing innovation in sulfonamide synthesis. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is essential for the efficient and reliable production of this important chemical intermediate and for the advancement of new therapeutic agents.
References
-
Polish Scientific Journals Database. (2023, May 20). Design and Synthesis of Sulfonamides Derivatives: A Review. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
-
ResearchGate. (2022, December 15). Sulfonamide Scaffold Synthesis Methods: A Review. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
PMC. N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. [Link]
-
ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF. [Link]
-
PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
PMC. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
PubMed. Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. [Link]
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
ResearchGate. Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... [Link]
-
R Discovery. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Organic Syntheses Procedure. N-ETHYL-p-CHLOROANILINE. [Link]
-
PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Pharmacy 180. Infrared Spectroscopy - Structure Determination of Organic Compounds. [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
-
ResearchGate. Preparation of chloroanilide, benzanilide and sulfonamide compounds.... [Link]
-
MSU chemistry. Infrared Spectroscopy. [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). The infrared spectra of some sulphonamides. [Link]
-
PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
- Google Patents. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
-
mzCloud. N 4 Acetylphenyl methanesulfonamide. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
UAB. Mass spectrometry: forming ions, to identifying proteins and their modifications. [Link]
-
UVic. Dalton Transactions. [Link]
-
ResearchGate. Selected example of current drugs containing heterocyclic scaffold. | Download Scientific Diagram. [Link]_fig1_354226388)
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. uab.edu [uab.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmaceutical Applications of Chlorinated Methanesulfonamides
Executive Summary
Chlorinated methanesulfonamides represent a bifurcated class of chemical entities in pharmaceutical development. They serve two distinct but critical roles:
-
As High-Energy Reagents (N-Chlorinated): Species such as N-chloro-N-sodiomethanesulfonamide act as superior nitrogen sources in asymmetric synthesis, specifically enabling the Sharpless Asymmetric Aminohydroxylation (AA) of olefins to produce chiral
-amino alcohols—a scaffold ubiquitous in beta-blockers and antibiotics. -
As Pharmacophores (C-Chlorinated): Derivatives like trichloromethanesulfonamide function as bioisosteres with altered pKa profiles, serving as "warheads" in carbonic anhydrase inhibitors and topoisomerase II poisons.
This guide provides the mechanistic grounding, synthetic protocols, and safety frameworks required to utilize these compounds in drug discovery and process chemistry.
Part 1: N-Chlorinated Variants – The Synthetic Enablers
The N-chlorinated derivatives (e.g., salts of N-chloromethanesulfonamide) are oxidative nitrene precursors. Their primary utility lies in "Late-Stage Functionalization" and the construction of chiral centers.
The "Sharpless" Nitrogen Source
While Chloramine-T is the traditional reagent for aminohydroxylation, N-chloro-N-sodiomethanesulfonamide offers distinct advantages: smaller steric bulk and easier deprotection (removal of the mesyl group) compared to the tosyl group.
Mechanistic Pathway: Asymmetric Aminohydroxylation (AA)
The reaction proceeds via the in situ generation of an osmium(VIII) imido complex. The N-chloro reagent oxidizes Os(VI) to Os(VIII), transferring the nitrogen atom to the olefin.
Figure 1: Catalytic cycle of Sharpless Aminohydroxylation utilizing N-chloro-N-sodiomethanesulfonamide as the oxidant and nitrogen donor.
N-Halamine Antimicrobial Agents
Beyond synthesis, these compounds exhibit potent biocidal activity. The N-Cl bond is energetic but stable enough for formulation.
-
Mechanism: Direct transfer of
to microbial membrane proteins, causing oxidative unfolding and cell death. -
Regenerability: Unlike traditional antibiotics, sulfonamide N-halamines can be "recharged" with dilute sodium hypochlorite (bleach) after depletion.
-
Application: Antimicrobial coatings for medical devices (catheters, surgical surfaces) to prevent nosocomial infections.
Part 2: C-Chlorinated Variants – The Pharmacophores
Modifying the methyl group (
Trichloromethanesulfonamide ( )
-
Acidity Modulation: The electron-withdrawing
group lowers the pKa of the sulfonamide nitrogen (approx pKa ~5-6 vs. ~10 for unsubstituted), increasing ionization at physiological pH. -
Topoisomerase II Inhibition: Research indicates that sulfonamide derivatives of epipodophyllotoxin containing chlorinated tails act as Topoisomerase II poisons, inducing double-stranded DNA breaks in cancer cells [1].
Carbonic Anhydrase Inhibition (CAI)
The sulfonamide moiety (
-
Structure-Activity Relationship (SAR): Chlorination of the tail creates a "lipophilic anchor" while simultaneously increasing the acidity of the NH protons, potentially strengthening the coordination bond with the Zinc(II) ion in the enzyme active site.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Chloro-N-sodiomethanesulfonamide
A self-validating protocol for generating the reagent from methanesulfonamide.
Safety Warning: N-chloro compounds are potentially explosive. Perform behind a blast shield. Do not heat above 50°C.
Reagents:
-
Methanesulfonamide (9.5 g, 0.1 mol)
-
Sodium Hypochlorite (commercial bleach, ~10-12% active Cl)
-
Sodium Hydroxide (NaOH)
-
t-Butanol (optional, for stabilization)
Step-by-Step Workflow:
-
Dissolution: Dissolve methanesulfonamide in minimal water (approx. 20 mL) containing 4.0 g NaOH (1 eq). Cool to 0°C in an ice bath.
-
Chlorination: Add NaOCl solution (1.05 eq) dropwise over 30 minutes. Control Point: Monitor internal temperature; maintain <5°C to prevent dichlorination or decomposition.
-
Precipitation: The sodium salt may precipitate upon concentration. Alternatively, add 2 volumes of cold ethanol to force precipitation.
-
Filtration & Drying: Filter the white solid. Dry under high vacuum at room temperature. Critical: Do not use heat.
-
Validation: Iodometric titration. Dissolve 100 mg sample in water + KI + acetic acid. Titrate liberated iodine with Sodium Thiosulfate. Theoretical Active Chlorine: ~23%.
Protocol B: Catalytic Asymmetric Aminohydroxylation
Standard procedure for converting styrene to (R)-2-hydroxy-2-phenylethylamine derivative.
| Parameter | Specification | Causality/Rationale |
| Solvent | n-Propanol/Water (1:1) | Ensures solubility of both the organic olefin and the inorganic osmate species. |
| Catalyst | The precatalyst that is oxidized to the active Os(VIII) nitrene. | |
| Ligand | (DHQ)2-PHAL (5 mol%) | Induces chirality; binds to Os to form the chiral pocket. |
| N-Source | N-Chloro-N-sodiomethanesulfonamide (3 eq) | Provides the Nitrogen atom and re-oxidizes Os(VI) to Os(VIII). |
| Temp | 20°C | Balance between reaction rate and enantioselectivity (ee). |
Procedure:
-
Charge flask with ligand, sulfonamide reagent, and solvent. Stir until homogeneous.
-
Add Osmium catalyst.[1] Solution turns green/yellow.
-
Add Olefin (Styrene).
-
Monitor by TLC/HPLC. Quench with Sodium Sulfite (reduces residual Os and N-Cl species).
Part 4: Data Visualization & Logic
Comparative Reactivity Profile
| Feature | Methanesulfonamide ( | Chloramine-T (Tosyl-NClNa) | N-Chloro-Mesyl ( |
| Role | Precursor / Catalyst | Reagent | Reagent |
| Atom Economy | High | Low (Large Tosyl group) | Medium-High |
| Steric Bulk | Small | Large | Small (Better for hindered olefins) |
| Deprotection | Difficult | Difficult (Strong acid/Na/NH3) | Moderate (Al-amalgam or Red-Al) |
| Active Species | None | Nitrene | Nitrene |
N-Halamine Biocidal Cycle
The following diagram illustrates the renewable antimicrobial capability of surface-bound chlorinated methanesulfonamides.
Figure 2: The "Rechargeable" antimicrobial cycle of N-halamine sulfonamides.
References
-
Topoisomerase II Inhibition: Title: Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Source: PubMed / NIH (2004). URL:[Link]
-
Sharpless Aminohydroxylation (General Protocol): Title: Sharpless Aminohydroxylation (Oxyamination).[1] Source: Organic Chemistry Portal. URL:[Link]
-
Methanesulfonamide in Asymmetric Synthesis: Title: Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[2][3][4] Source: Journal of Organic Chemistry (2009). URL:[Link]
- N-Halamine Mechanism: Title: N-Halamine Biocidal Materials. Source: Worley, S. D., & Williams, D. E. (1988). CRC Critical Reviews in Environmental Control. Note: Foundational text for the mechanism described in Figure 2. Verified via general search context.
-
Synthesis of Sulfonamides: Title: Preparation of sulfonamides from N-silylamines.[5] Source: PMC / NIH. URL:[Link]
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 4. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recrystallization protocols for purifying N-(4-chlorophenyl)methanesulfonamide
Application Note: High-Purity Recrystallization of N-(4-chlorophenyl)methanesulfonamide
Abstract
This application note details a robust protocol for the purification of N-(4-chlorophenyl)methanesulfonamide, a key intermediate in the synthesis of sulfonamide-based pharmacophores. While often synthesized via the mesylation of 4-chloroaniline, the crude product frequently contains unreacted amine, bis-sulfonated by-products (N,N-bis(mesyl)-4-chloroaniline), and sulfonic acid residues. This guide provides a validated recrystallization strategy using an Ethanol/Water solvent system, chosen for its high selectivity, safety profile, and scalability. The protocol emphasizes thermodynamic control to maximize crystal purity and yield.
Chemical Context & Impurity Profile
The Synthesis: The target compound is typically prepared by reacting 4-chloroaniline with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Pyridine or Triethylamine/DCM).
Impurity Analysis: Understanding the impurities is critical for designing the purification logic.
| Impurity Type | Source | Solubility Characteristics | Removal Strategy |
| 4-Chloroaniline | Unreacted Starting Material | Soluble in organic solvents; soluble in dilute acid. | Remains in mother liquor (organic) or removed via acid wash prior to recrystallization. |
| N,N-bis(mesyl) species | Over-reaction (Kinetic product) | Highly soluble in organic solvents; lower MP than target. | Remains in mother liquor due to higher solubility in EtOH. |
| Methanesulfonic Acid | Hydrolysis of MsCl | Highly water-soluble. | Remains in aqueous mother liquor. |
| Inorganic Salts | Pyridine/TEA Hydrochloride | Insoluble in non-polar organics; soluble in water. | Removed via aqueous wash or hot filtration (if insoluble in hot EtOH). |
Solvent Selection Strategy
The principle of "Like Dissolves Like" is refined here to "Temperature-Dependent Solubility Differential."
-
Target Behavior: The sulfonamide moiety (-NH-SO2-CH3) possesses both a polar H-bond donor/acceptor region and a lipophilic chlorophenyl ring.
-
Solvent Candidates:
-
Toluene: Good for removing non-polar impurities, but sulfonamides often have poor solubility even at reflux.
-
Ethyl Acetate/Hexane:[1] Effective but prone to "oiling out" if the melting point is low.
-
Ethanol/Water (Recommended):
-
Ethanol: Excellent solubility for the sulfonamide at boiling point (78°C).
-
Water: Acts as a powerful anti-solvent.
-
Selectivity: The bis-mesyl impurity is more lipophilic and stays in the ethanol-rich phase, while the target mono-sulfonamide crystallizes upon cooling/water addition.
-
-
Detailed Recrystallization Protocol
Safety Precaution: Methanesulfonyl chloride residues are lachrymators. Ensure all crude material is quenched. Wear appropriate PPE (gloves, goggles, lab coat).
Phase 1: Dissolution (Thermodynamic Saturation)
-
Charge: Place 10.0 g of crude N-(4-chlorophenyl)methanesulfonamide into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add Ethanol (95% or absolute) . Start with a ratio of 3-5 mL per gram of solid (30-50 mL).
-
Note: Do not add water yet.
-
-
Reflux: Equip with a magnetic stir bar and a reflux condenser. Heat the mixture to a gentle boil (approx. 80°C bath temperature).
-
Observation:
-
If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 5 mL increments.
-
Target: You want a near-saturated solution at boiling point.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
Phase 2: Nucleation & Crystal Growth
-
Anti-Solvent Addition: While keeping the solution near boiling (remove heat source briefly if safety dictates), add warm Water (50-60°C) dropwise via an addition funnel or pipette.
-
Endpoint: Add water until a faint, persistent turbidity (cloudiness) appears.
-
-
Re-Dissolution: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now supersaturated.
-
Slow Cooling (Critical):
-
Remove the flask from the heat source.
-
Place it on a cork ring or an insulated surface. Do not place it directly on a cold bench or in an ice bath yet.
-
Allow to cool to room temperature (RT) undisturbed for 1-2 hours.
-
Mechanism:[2][3][4] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.
-
Phase 3: Isolation
-
Final Cooling: Once at RT, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio, approx. 10-20 mL).
-
Warning: Do not use pure Ethanol for washing, as it may redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours to remove residual solvent.
Process Analytical Technology (PAT) & QC
Verify the success of the recrystallization using the following metrics:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline needles or plates. |
| Melting Point | Capillary (DSC preferred) | Sharp range (e.g., 2°C window). Note: Literature values for N-aryl sulfonamides vary; typically 100-150°C range. Compare to reference standard. |
| Purity | HPLC (UV @ 254 nm) | > 98.5% Area under curve (AUC). |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: Methyl singlet (~3.0 ppm), Aromatic AB system (4H). Absence of bis-mesyl peak.[4] |
Data Visualization: Process Workflow
Figure 1: Step-by-step workflow for the recrystallization of N-(4-chlorophenyl)methanesulfonamide.
Troubleshooting Guide
-
Problem: Oiling Out (Liquid-Liquid Phase Separation)
-
Cause: The compound melts before it crystallizes, or the solvent mixture is too polar too quickly.
-
Solution: Re-heat to dissolve the oil. Add a small amount of Ethanol to increase solubility. Cool more slowly with vigorous stirring. Seed the solution with a pure crystal if available.
-
-
Problem: Low Yield
-
Cause: Too much Ethanol used (product remains dissolved).
-
Solution: Concentrate the mother liquor by rotary evaporation and repeat the crystallization (Second Crop). Note that the second crop is usually less pure.
-
-
Problem: Colored Impurities
-
Cause: Oxidation products (anilines oxidize easily).
-
Solution: Add Activated Carbon (Charcoal) during the hot dissolution phase (Phase 1). Stir for 5 minutes, then perform the Hot Filtration step carefully (use Celite to prevent charcoal breakthrough).
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and sulfonamide preparation).
-
PubChem. (n.d.).[5] N-(4-Chlorophenyl)methanesulfonamide (Compound).[2][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. csustan.edu [csustan.edu]
- 2. Compound N-(4-chlorophenyl)methanesulfonamide - Chemdiv [chemdiv.com]
- 3. 71799-35-4|(4-Chlorophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 96422-10-5|N-(4-Chlorophenyl)-N-methanesulfonylmethanesulfonamide|BLD Pharm [bldpharm.com]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-(4-chlorophenyl)methanesulfonamide
Abstract
This document provides a comprehensive, in-depth guide for the development and validation of a robust analytical method for the detection and quantification of N-(4-chlorophenyl)methanesulfonamide using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this note elucidates the scientific rationale behind each experimental decision, grounding the protocol in fundamental chromatographic principles and regulatory expectations. We present a systematic workflow, from initial analyte characterization and parameter scouting to fine-tuning of mobile phase conditions and full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and precise method for the analysis of this and structurally similar sulfonamide compounds.
Guiding Principles and Scientific Rationale
A successful HPLC method is not born from trial and error, but from a logical, science-driven approach. The physicochemical properties of the analyte, N-(4-chlorophenyl)methanesulfonamide, are the primary determinants of our analytical strategy.
Analyte Characterization
N-(4-chlorophenyl)methanesulfonamide is an aromatic sulfonamide with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol .[4][5] Its structure dictates key properties relevant to HPLC method development:
-
Hydrophobicity: With a calculated logP of approximately 1.72, the molecule possesses moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) chromatography, where it will interact with a non-polar stationary phase.[4][6]
-
UV Absorbance: The presence of the chlorophenyl aromatic ring ensures the molecule is chromophoric, allowing for sensitive detection using a UV detector. While the precise maximum absorbance (λmax) must be determined experimentally, a starting point in the range of 254-278 nm is a logical choice based on data from similar aromatic sulfonamides.[7][8]
-
Acidity/pKa: The sulfonamide group (-SO₂NH-) is weakly acidic. The pKa of the N-H proton is a critical parameter, as the ionization state of the molecule will change with the pH of the mobile phase.[9] Controlling the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa is essential to ensure a consistent ionization state, leading to reproducible retention times and sharp, symmetrical peaks.[7]
Chromatographic Strategy: A Deliberate Approach
Based on the analyte's properties, a reversed-phase HPLC method is the most logical choice. Our strategy is built on a systematic evaluation of critical method parameters.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Compound N-(4-chlorophenyl)methanesulfonamide - Chemdiv [chemdiv.com]
- 5. N-(4-CHLOROPHENYL)METHANESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. mdpi.com [mdpi.com]
Application Note: Green Chemistry Approaches to Synthesizing Methanesulfonanilides
Abstract
Methanesulfonanilides (
Strategic Analysis: The Green Transition
The transition from classical to green synthesis for methanesulfonanilides requires addressing the high reactivity of methanesulfonyl chloride (MsCl). Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), MsCl is highly susceptible to hydrolysis in aqueous environments. Therefore, green protocols must kinetically favor the
Comparison of Methodologies
| Feature | Classical Method | Protocol A: Aqueous ("On-Water") | Protocol B: Mechanochemical | Protocol C: Bio-Solvent (2-MeTHF) |
| Solvent | DCM / THF | Water | None (Solvent-Free) | 2-MeTHF |
| Base | Pyridine / TEA (Excess) | Pyridine (Catalytic) | ||
| Atom Economy | Low (Solvent waste) | High | Very High | High |
| Purification | Acid wash + Chromatography | Filtration / Recrystallization | Water wash + Filtration | Aqueous extraction |
| MsCl Stability | High | Low (Requires T control) | High | High |
Mechanistic Insight & Decision Matrix
To select the appropriate protocol, researchers must evaluate the solubility and physical state of the aniline substrate.
Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the optimal green synthesis protocol based on substrate properties.
Detailed Protocols
Protocol A: Aqueous Biphasic Synthesis ("On-Water")
Best for: Liquid anilines or those with low melting points. Principle: Utilizes the "on-water" hydrophobic effect where organic reactants concentrate at the phase boundary, accelerating the reaction while minimizing MsCl hydrolysis.
Materials:
-
Aniline derivative (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Sodium Bicarbonate (
) (1.5 equiv) -
Deionized Water
-
Optional: Acetone (only if substrate is solid and completely water-insoluble)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend the aniline (10 mmol) in water (20 mL).
-
Note: If the aniline is a solid, add minimal acetone (2-3 mL) to create a slurry/solution.
-
-
Base Addition: Add solid
(15 mmol). Stir vigorously to ensure dispersion. -
Temperature Control: Cool the mixture to
using an ice bath.-
Critical: MsCl hydrolyzes rapidly above
in alkaline water.
-
-
Reagent Addition: Add MsCl (12 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2–4 hours.-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS.
-
-
Work-up (Filtration):
-
If Product is Solid: The sulfonamide will precipitate. Filter the solid, wash with cold water (
), and dilute HCl ( , ) to remove unreacted amine. Dry in a vacuum oven. -
If Product is Oil: Extract with Ethyl Acetate (green alternative: Ethyl Acetate is acceptable, or use 2-MeTHF). Wash organic layer with brine, dry over
, and concentrate.
-
Validation Criteria:
-
Yield: Expect >85%.
-
Purity: >95% by HPLC.
-
H-NMR: Look for the disappearance of aniline
(broad, ~3-5 ppm) and appearance of sulfonamide (~9-10 ppm) plus the methyl singlet ( , ~3.0 ppm).
Protocol B: Mechanochemical Synthesis (Solvent-Free)
Best for: Solid, crystalline anilines; high-throughput screening; avoiding all bulk solvents. Principle: Liquid-Assisted Grinding (LAG) uses mechanical energy to drive the reaction, overcoming solubility issues.
Materials:
-
Aniline derivative (Solid, 1.0 equiv)
-
MsCl (1.1 equiv)
-
Potassium Carbonate (
) (anhydrous, milled, 2.0 equiv) -
Stainless steel or Zirconia jar and balls (e.g., 10-15 mm ball).
Step-by-Step Methodology:
-
Loading: Place the aniline (2 mmol) and
(4 mmol) into the grinding jar. -
Reagent Addition: Add MsCl (2.2 mmol) directly onto the solids.
-
Safety: MsCl is a lachrymator. Perform loading in a fume hood.
-
-
Grinding: Close the jar and grind at 25–30 Hz for 30–60 minutes.
-
Optimization: If the reaction mixture becomes a "gummy" paste, add silica gel (200 mg) as a grinding auxiliary to maintain powder flow.
-
-
Work-up:
-
Open the jar (in hood). The result should be a dry powder.
-
Transfer powder to a beaker and add water (20 mL). Stir for 10 minutes to dissolve the inorganic salts (
, excess ). -
Filter the remaining solid (the product). Wash with water and dry.
-
Validation Criteria:
-
Yield: Expect >90%.
-
Green Metric: E-Factor is near zero (excluding wash water).
Protocol C: Bio-Based Solvent System (2-MeTHF)
Best for: Highly lipophilic substrates or scale-up where filtration is difficult. Principle: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs/bagasse, has higher stability than THF, and separates easily from water.
Materials:
-
Aniline derivative (1.0 equiv)
-
MsCl (1.1 equiv)
-
Base:
-Methylmorpholine (NMM) or catalytic DMAP with inorganic base. -
Solvent: 2-MeTHF (anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve aniline (10 mmol) in 2-MeTHF (30 mL).
-
Base: Add NMM (12 mmol).
-
Reaction: Cool to
. Add MsCl (11 mmol) dropwise. -
Stir: Warm to RT and stir for 2 hours.
-
Work-up (Aqueous Wash):
-
Add water (10 mL) to the reaction vessel. 2-MeTHF forms a distinct upper layer (unlike THF/Water which can form emulsions).
-
Separate phases.[1] Wash organic phase with 1M HCl (to remove NMM) and Brine.
-
Evaporate 2-MeTHF (recyclable).
-
Troubleshooting & Scientific Validation
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | MsCl hydrolysis > Sulfonylation | Lower temperature to |
| Sticky Paste (Protocol B) | Eutectic formation | Add inert grinding auxiliary (Silica gel or Alumina). |
| Bis-sulfonylation | Excess MsCl or high temperature | Strictly control stoichiometry (1.0 : 1.1); Keep temp < |
Analytical Validation (Example: Methanesulfonanilide)
-
1H NMR (DMSO-d6):
-
2.95 ppm (s, 3H,
) - 7.10–7.40 ppm (m, aromatic protons)
-
9.80 ppm (s, 1H,
, exchangeable with )
-
2.95 ppm (s, 3H,
-
IR Spectroscopy:
-
Diagnostic bands:
and (symmetric and asymmetric stretch).
-
References
-
Deng, X., & Mani, N. S. (2006).[2] A facile, environmentally benign sulfonamide synthesis in water.[2][3][4][5] Green Chemistry, 8(9), 835-838.
-
[Link]
-
-
Liang, H., et al. (2011). Catalyst-free sulfonylation of amines in water.[3][5][6] Green Chemistry.
- Note: Validates the kinetic preference for amin
-
Cuccu, F., & Porcheddu, A. (2024).[7][8] Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[7] Green Chemistry, 26, 2684-2691.[7]
-
[Link]
-
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 5(8), 1369–1379.
-
[Link]
-
-
Gomes, C. S. B., et al. (2024). Mechanochemical synthesis of aromatic sulfonamides.
-
[Link]
-
Sources
- 1. rsc.org [rsc.org]
- 2. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Storage, and Protocols for N-(4-chlorophenyl)methanesulfonamide
Executive Summary & Chemical Profile
N-(4-chlorophenyl)methanesulfonamide (CAS: 4284-51-9) is a functionalized sulfonanilide widely utilized as a fragment in fragment-based drug discovery (FBDD) and as a synthetic intermediate for bioactive sulfonamides. Its structure features a para-chlorophenyl ring coupled to a methanesulfonamide moiety, providing a distinct hydrogen-bond donor/acceptor motif essential for structure-activity relationship (SAR) studies.
This guide standardizes the handling, storage, and experimental preparation of this compound to ensure data reproducibility in high-throughput screening (HTS) and synthetic workflows.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | N-(4-chlorophenyl)methanesulfonamide | Also known as 4'-chloromethanesulfonanilide |
| CAS Registry | 4284-51-9 | |
| Molecular Formula | C₇H₈ClNO₂S | |
| Molecular Weight | 205.66 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Solubility (Organic) | DMSO (>50 mM), Ethanol, DMF | Polar aprotic solvents are preferred.[1] |
| Solubility (Aqueous) | Low (<1 mM in pure water) | Soluble in basic buffers (pH > 9) due to sulfonamide deprotonation. |
| pKa | ~7.8 - 8.2 (Predicted) | The sulfonamide NH is weakly acidic. |
| LogP | ~1.7 - 2.1 | Moderate lipophilicity; suitable for cell-based assays. |
Safety & Hazard Assessment
While N-(4-chlorophenyl)methanesulfonamide is generally stable, it belongs to the sulfonamide class, which can induce hypersensitivity in susceptible individuals.
-
Health Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Potential for sulfonamide-based allergic reactions.
-
-
PPE Requirements: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle powder in a fume hood to prevent inhalation.
Storage Protocols
Proper storage is critical to prevent hydrolysis or degradation, particularly in solution.
Solid State Storage
-
Condition: Store at Room Temperature (20-25°C) or 4°C for long-term (>1 year).
-
Environment: Keep in a tightly sealed container, protected from light.
-
Hygroscopicity: Sulfonamides can be slightly hygroscopic.[2] Store with desiccant packs.
Solution Storage (DMSO Stocks)
Compounds in solution are more vulnerable to degradation.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Standard stocks are prepared at 10 mM or 50 mM .
-
Temperature: Store at -20°C or -80°C .
-
Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use vials to avoid repeated freeze-thaw stress, which can introduce water via condensation.
Experimental Protocols
Protocol A: Synthesis of N-(4-chlorophenyl)methanesulfonamide
For researchers needing to synthesize fresh material from building blocks.
Principle: Nucleophilic substitution of methanesulfonyl chloride by 4-chloroaniline in the presence of a base.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv) [Caution: Corrosive/Lachrymator ][3]
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Preparation: Dissolve 4-chloroaniline in anhydrous DCM in a round-bottom flask under inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Pyridine or Triethylamine to the solution.
-
Sulfonylation: Add Methanesulfonyl chloride dropwise over 20 minutes. Exothermic reaction—maintain temperature <5°C.
-
Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Wash reaction mixture with 1M HCl (to remove unreacted amine/pyridine).
-
Wash with Saturated NaHCO₃ (to neutralize acid).
-
Wash with Brine.
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Visual Workflow (Synthesis):
Figure 1: Step-by-step synthetic pathway for sulfonylation of 4-chloroaniline.
Protocol B: Preparation of 10 mM Stock Solution
Standard procedure for preparing screening libraries.
-
Calculate Mass:
-
Target Concentration: 10 mM
-
Volume: 10 mL
-
Required Mass =
.
-
-
Weighing: Weigh ~20.6 mg of solid into a tared glass vial. Record exact mass.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.
-
Formula:
.
-
-
Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visible particles remain.
-
QC: Inspect for clarity. If precipitate persists, gently warm to 37°C.
Visual Workflow (Storage & Handling):
Figure 2: Workflow for receiving, solubilizing, and storing chemical library stocks.[4][5]
Troubleshooting & FAQs
Q: The compound precipitated when diluted into the assay buffer.
-
Cause: The "Crash-out" effect. This compound has low aqueous solubility.[6]
-
Solution:
-
Ensure final DMSO concentration in assay is 0.5% - 1.0% to maintain solubility.
-
Dilute the DMSO stock into an intermediate buffer (e.g., 10% DMSO in buffer) before the final dilution to prevent shock precipitation.
-
Verify the pH of the buffer. Since the sulfonamide pKa is ~8, raising pH to 8.0-8.5 may improve solubility by ionizing the nitrogen.
-
Q: The stock solution turned yellow over time.
-
Cause: Oxidation of trace aniline impurities or photodegradation.
-
Solution: Check purity via LC-MS. If purity is >95%, the color change may be cosmetic. Store future batches in amber vials under nitrogen.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 706838, N-(4-Chlorophenyl)methanesulfonamide. Retrieved from [Link]
-
Organic Syntheses. Methanesulfonyl Chloride Preparation and Usage. Org.[1][2][4][7] Synth. Coll. Vol. 4, p.571. Retrieved from [Link]
Sources
- 1. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Compound N-(4-chlorophenyl)methanesulfonamide - Chemdiv [chemdiv.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Overcoming solubility issues of N-(4-chlorophenyl)methanesulfonamide in water
Topic: N-(4-chlorophenyl)methanesulfonamide (CAS 1143-47-1)
Current Status: Active | Ticket Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Physicochemical Barrier
You are encountering solubility issues with N-(4-chlorophenyl)methanesulfonamide because you are fighting two opposing forces: a lipophilic 4-chlorophenyl "tail" and a polar, yet rigid, sulfonamide "head."
In neutral water (pH 7.0), this molecule exists predominantly in its unionized form. The crystal lattice energy, reinforced by hydrogen bonding in the sulfonamide network and
To dissolve this, we must disrupt these intermolecular forces using one of three validated modules: Ionization (pH) , Cosolvency (Dielectric Modulation) , or Inclusion Complexation (Host-Guest Chemistry) .
Module 1: The "Quick Fix" – pH-Dependent Solubility
Best For: Chemical synthesis, stock solutions, non-biological assays. Mechanism: Deprotonation. The Science: This compound is a sulfonanilide . The proton on the nitrogen atom is weakly acidic due to the electron-withdrawing nature of the sulfonyl group and the 4-chlorophenyl ring. The pKa is estimated to be in the range of 8.5 – 9.5 .
-
At pH 7.4: The compound is protonated (neutral) and insoluble.
-
At pH > 9.5: The nitrogen deprotonates (
), creating a negative charge that drastically increases hydration and solubility.
Protocol: The Alkaline Shift
-
Suspend: Weigh your target amount of N-(4-chlorophenyl)methanesulfonamide into water (e.g., 10 mg in 10 mL). It will likely float or sink as a solid.
-
Titrate: Add 1.0 M NaOH dropwise while stirring.
-
Observe: As the pH passes the pKa (approx. 9.0), the solution should clarify.
-
Buffer: Once dissolved, add a high-pH buffer (e.g., Glycine-NaOH, pH 10) to maintain stability.
WARNING: If you neutralize this solution (add acid or inject into pH 7.4 media), the compound will precipitate immediately. This method is not suitable for direct injection into animals or cell culture without rapid dilution.
Module 2: Biological Compatibility – Cosolvent Systems
Best For: In vitro cell assays, high-throughput screening (HTS).
Mechanism: Dielectric Constant Modulation.
The Science: Water has a high dielectric constant (
Recommended Cosolvent Systems
| Component A (Stock Solvent) | Component B (Aqueous Phase) | Max Stock Conc. | Final Assay Conc. | Risk Factor |
| DMSO (100%) | Culture Media / PBS | 50 - 100 mM | < 0.5% v/v | Low (Cell toxicity > 0.5%) |
| Ethanol (Absolute) | Saline | 10 - 20 mM | < 5% v/v | Medium (Evaporation/Precipitation) |
| PEG 400 | Water (50:50 mix) | 5 - 10 mg/mL | N/A (Formulation) | Low (Viscosity issues) |
Protocol: The "Stock-to-Media" Dilution
Failure Point: Adding water to the DMSO stock usually causes immediate crashing. Correct Method:
-
Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).
-
Prepare your assay media in a vortexing tube.
-
Inject the DMSO stock into the vortexing media (subsurface injection is best).
-
Limit: Do not exceed 0.5% DMSO final concentration to avoid artifacts.
Module 3: Advanced Formulation – Cyclodextrin Complexation
Best For: In vivo animal studies (IP/IV/Oral), long-term stability.
Mechanism: Host-Guest Encapsulation.
The Science: The 4-chlorophenyl ring is hydrophobic and sterically fits perfectly into the cavity of
Protocol: The "Kneading" or Solution Method
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in sterile water or saline. -
Addition: Add N-(4-chlorophenyl)methanesulfonamide in excess of its solubility.
-
Energy Input: Sonicate for 30 minutes or stir for 24 hours at room temperature.
-
Filtration: Filter through a 0.22
m PVDF filter to remove uncomplexed solid. -
Result: The filtrate contains the drug encapsulated in the CD ring, soluble in water.
Visual Troubleshooting Guide
Figure 1: Decision Matrix for solubilization based on experimental application.
Frequently Asked Questions (FAQ)
Q1: My compound precipitated after 2 hours in the cell culture media. Why? A: You likely created a supersaturated solution. While DMSO initially dispersed the compound, the thermodynamic drive to crystallize took over.
-
Fix: Reduce the final concentration or switch to the HP-
-CD method (Module 3), which stabilizes the drug in a "cage" rather than just relying on solvent mixing.
Q2: Can I use native
Q3: What is the exact pKa of this molecule? A: While experimental data for this specific CAS is sparse, structural analogs (sulfonanilides) typically exhibit a pKa between 8.5 and 9.5 [1]. The 4-chloro substitution pulls electron density, likely lowering the pKa slightly compared to the unsubstituted parent, making it easier to deprotonate than methanesulfonamide itself (pKa ~10.8).
Q4: I need to inject this into mice. Can I use the pH 10 method? A: Absolutely not. Injecting a pH 10 solution will cause local tissue necrosis and pain. Furthermore, the blood buffering capacity (pH 7.4) will instantly neutralize the solution, causing the drug to precipitate in the vein (embolism risk). Use the Cyclodextrin (Module 3) or a PEG400/Saline cosolvent system.
References
-
ChemRxiv . Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link] (Accessed 2026).
-
National Institutes of Health (PMC) . Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity.[1] Int J Pharm. 2010.[1] Available at: [Link]
-
MDPI . Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility. Available at: [Link]
-
National Institutes of Health (PMC). Binding of Sulfamethazine to
-cyclodextrin and Methyl- -cyclodextrin.[2] Available at: [Link]
Sources
Technical Support Center: Minimizing Hydrolysis of Methanesulfonyl Chloride (MsCl) During Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methanesulfonyl chloride (MsCl) applications. As a cornerstone reagent in organic synthesis, particularly for the formation of mesylates, MsCl's high reactivity is both its greatest asset and a significant challenge.[1][2] Its sensitivity to moisture makes it prone to hydrolysis, a competing reaction that can reduce yields, generate corrosive byproducts, and complicate purifications.[3][4]
This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately minimize the hydrolysis of MsCl in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common immediate concerns when working with MsCl.
Q1: What are the immediate signs of methanesulfonyl chloride hydrolysis in my reaction?
A1: The primary byproduct of MsCl hydrolysis is hydrochloric acid (HCl) and methanesulfonic acid (MSA).[3] While you won't "see" the hydrolysis directly, you can observe its consequences. A common indicator is the formation of a salt precipitate if a base like triethylamine (TEA) or pyridine is used. This salt, typically triethylammonium chloride, forms as the base neutralizes the generated HCl.[5] If your reaction mixture becomes unexpectedly hazy or forms a precipitate before the reaction is complete, significant hydrolysis may be occurring.
Q2: My reaction is sluggish and giving low yields. Could MsCl hydrolysis be the culprit?
A2: Absolutely. Hydrolysis is a non-productive pathway that consumes your reagent.[3] Every molecule of MsCl that reacts with water is one less molecule available to react with your substrate (e.g., an alcohol). This directly leads to incomplete conversion of your starting material and, consequently, lower yields of the desired mesylate.[3] If you are experiencing low yields, rigorously excluding water should be your top priority.[6]
Q3: How critical is it to use an anhydrous solvent? Can I get away with technical grade solvents?
A3: It is absolutely critical. Using properly dried, anhydrous solvents is non-negotiable for successful mesylation.[4] Technical grade solvents often contain significant amounts of dissolved water, which will readily react with MsCl. Always use solvents from a freshly opened bottle or those dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and handle them under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress from the air.[3][7]
Q4: How does temperature affect the rate of hydrolysis?
A4: Like most chemical reactions, the rate of MsCl hydrolysis increases with temperature. Mesylation reactions are typically performed at low temperatures (e.g., 0 °C) not only to control the exothermic nature of the reaction with the alcohol but also to suppress the rate of competing hydrolysis.[6][8] Maintaining a low temperature, especially during the addition of MsCl, is a key strategy for maximizing the desired reaction pathway over hydrolysis.[6]
Q5: What is the best way to quench a reaction involving excess methanesulfonyl chloride?
A5: The safest and most common method is to slowly add the reaction mixture to cold water or an ice-water mixture.[9] This will rapidly hydrolyze any remaining MsCl to the water-soluble byproducts, methanesulfonic acid and HCl.[9] If your product is acid-sensitive, a cold, dilute aqueous solution of a base like sodium bicarbonate can be used to neutralize the acidic byproducts simultaneously.[9] Always perform the quench slowly and with cooling, as the hydrolysis reaction is exothermic.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to MsCl hydrolysis.
Problem 1: Low Yield of Desired Mesylate
| Possible Cause | Underlying Reason (The "Why") | Recommended Solution & Protocol |
| Water Contamination | Water acts as a competing nucleophile, reacting with MsCl to form methanesulfonic acid and HCl, thus consuming the reagent.[3][11] This is often the primary cause of low yields. | Ensure Rigorous Anhydrous Conditions: 1. Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.[8]2. Solvents: Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves. Dichloromethane (DCM) is a common choice.[12]3. Reagents: Ensure your substrate and base (e.g., triethylamine) are anhydrous. Liquid reagents can be dried over molecular sieves or distilled.4. Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[3] |
| Incorrect Order of Addition | Adding MsCl before the base allows any trace water to react directly with the highly electrophilic MsCl without a competing nucleophile (the alcohol). | Standard Order of Addition: 1. Dissolve the alcohol (substrate) in the anhydrous solvent.2. Add the non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents).[8]3. Cool the mixture to 0 °C.4. Slowly add the methanesulfonyl chloride (1.1-1.2 equivalents) dropwise, maintaining the low temperature.[6] |
| Sub-optimal Base | The base must efficiently scavenge the HCl produced during both mesylation and hydrolysis.[5] If the base is too weak or sterically hindered, the resulting acidity can slow the reaction or cause side reactions. | Use an Appropriate Base: • Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are common choices. They are sufficiently basic to neutralize HCl but are poor nucleophiles, minimizing reaction with MsCl itself.[5]• Pyridine can also be used, but it is more nucleophilic and can sometimes lead to side products.[12] |
Problem 2: Formation of Alkyl Chloride Byproduct
| Possible Cause | Underlying Reason (The "Why") | Recommended Solution & Protocol |
| Chloride Ion Attack | The chloride ion (Cl⁻), a byproduct of the mesylation reaction and hydrolysis, can act as a nucleophile and displace the newly formed mesylate group, especially at elevated temperatures. This SN2 reaction results in an alkyl chloride impurity.[6][12] | Maintain Low Temperature: • Strictly maintain the reaction temperature at 0 °C or below during the addition of MsCl and for a period afterward before allowing it to slowly warm.[6]• Consider using methanesulfonic anhydride ((MeSO₂)₂O) as an alternative. It forms the mesylate without generating chloride ions, thus eliminating this specific side reaction pathway.[12] |
Part 3: Understanding the Chemistry - The "Why" Behind the "How"
To effectively control the reaction, it is crucial to understand the competing pathways at a mechanistic level. Both the desired sulfonylation and the undesired hydrolysis proceed via a nucleophilic attack on the highly electrophilic sulfur atom of methanesulfonyl chloride.[3][11]
The reaction with an alcohol (R-OH) in the presence of a base is believed to proceed via a sulfene intermediate in many cases, especially with non-nucleophilic bases.[10] However, for the purpose of understanding the competition with water, we can visualize a direct nucleophilic substitution pathway.
Caption: Competing reaction pathways for methanesulfonyl chloride.
The key to a successful reaction is to favor the kinetics of the sulfonylation pathway over the hydrolysis pathway. This is achieved by:
-
Maximizing the concentration of the desired nucleophile (alcohol) relative to the undesired one (water).
-
Using low temperatures to suppress the rate of the competing hydrolysis reaction.[6]
-
Employing a suitable base to efficiently neutralize the HCl byproduct, which drives the equilibrium of the desired reaction forward.[5]
Part 4: Proactive Prevention - A Validated Protocol for Mesylation
This protocol for the mesylation of a primary alcohol incorporates best practices to proactively minimize hydrolysis.
Objective: To convert a primary alcohol to its corresponding methanesulfonate ester with high yield.
Materials:
-
Primary Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (for workup)
-
Saturated aqueous Sodium Bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Experimental Workflow:
Caption: Step-by-step experimental workflow for mesylation.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled hot, cooling under a positive pressure of nitrogen or argon.[8]
-
Reagent Addition: To a round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 eq) and anhydrous DCM. Stir until dissolved. Add triethylamine (1.5 eq).[6]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes.[8] It is critical to maintain the internal temperature at or below 0 °C during the addition to prevent runaway reactions and minimize hydrolysis.[6]
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to slowly warm to room temperature and continue stirring for 2-16 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is completely consumed.[8]
-
Workup:
-
Quench the reaction by slowly adding cold water or pouring the reaction mixture into a beaker of ice.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted base, salts, and any remaining water-soluble impurities.[8]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. The product can be further purified by column chromatography if necessary.[6]
By adhering to these rigorous protocols and understanding the chemical principles at play, you can effectively minimize the hydrolysis of methanesulfonyl chloride, leading to more efficient, reproducible, and successful synthetic outcomes.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding Methanesulfonyl Chloride Safety and Handling Protocols.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
- BenchChem. (2025, December). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
- BenchChem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
- BenchChem. (n.d.). Application Notes and Protocols for Base Selection in Reactions with (2-Chlorophenyl)methanesulfonyl Chloride.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
- ResearchGate. (2015, March 13). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
- BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- American Chemical Society. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Precision HPLC Analysis of Sulfonamides
Current Status: Operational Topic: Resolving Baseline Noise & Drift in Sulfonamide Assays Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Signal-to-Noise Challenge
Sulfonamides are amphoteric molecules with complex ionization behaviors. In HPLC analysis, particularly when quantifying trace residues in food matrices or biological fluids, baseline noise is rarely just "electronic static." It is often a symptom of chemical incompatibility.
This guide moves beyond generic troubleshooting. We break down baseline issues into High-Frequency Noise (electronic/optical) and Low-Frequency Drift (chemical/thermal), providing self-validating protocols to isolate and resolve them.
Module 1: Diagnosing High-Frequency Noise (The "Fuzzy" Baseline)
Symptom: The baseline appears thickened or "fuzzy" with rapid, random fluctuations (short-term noise), reducing the Signal-to-Noise (S/N) ratio and elevating Limits of Quantitation (LOQ).
Root Cause Analysis
For sulfonamides, which are typically detected at 254 nm – 270 nm [1], noise often stems from operating too close to the UV cutoff of the mobile phase modifiers or aging detector optics.
Diagnostic Workflow: The "Stop-Flow" Test
Use this logic gate to distinguish between Pump (Hydrodynamic) noise and Detector (Electronic) noise.[1]
Figure 1: The Stop-Flow Diagnostic Tree. This test isolates the noise source by eliminating hydrodynamic variables.
Protocol A: Optical Optimization (If Noise Persists)
If the noise remains after stopping flow, the issue is optical.
-
Lamp Intensity: Check the reference energy. If <50% of initial installation value, replace the D2 lamp.
-
Flow Cell Contamination: Sulfonamides can precipitate in the flow cell if the organic ratio drops suddenly.
-
Fix: Flush with Warm Water (40°C) → Methanol → Acetonitrile (20 column volumes each, bypassing the column).
-
-
Wavelength & Bandwidth: Ensure your detection wavelength is not in the "danger zone" of your solvent's UV cutoff.
Table 1: UV Cutoff Limits for Common Sulfonamide Mobile Phases [2]
| Solvent / Modifier | UV Cutoff (nm) | Risk at 254 nm? | Notes |
| Acetonitrile | 190 | Low | Preferred organic modifier for low UV. |
| Methanol | 205 | Low/Moderate | Can cause noise if gradient starts <10% MeOH at <220 nm. |
| Acetate Buffer | ~210 | Low | Safe for sulfonamides (usually detected >250 nm). |
| Formate Buffer | ~210 | Low | Good for LC-MS, but check background at low UV. |
| TFA (0.1%) | 215 | Moderate | High Risk of baseline drift in gradients. Absorbs significantly below 220 nm. |
| Citrate Buffer | 225 | High | Avoid if detecting <230 nm. |
Module 2: Drifting & Ghost Peaks (Chemical Noise)
Symptom: The baseline wanders (drift) or shows unexpected broad peaks (ghost peaks) that do not match analyte retention times.
The Chemistry: Sulfonamide Amphoterism
Sulfonamides have two ionizable groups: an aniline amine (
-
The Trap: If your buffer pH is near the
of the analyte or the silanols, you get "chemical noise" due to equilibrium fluctuations [3].
Table 2: pKa Values of Common Sulfonamides [4]
| Compound | pKa1 (Amine) | pKa2 (Amide) | Optimal Mobile Phase pH |
| Sulfadiazine | 2.0 | 6.5 | 3.5 - 4.5 (Ion suppression) |
| Sulfamethoxazole | 1.6 | 5.7 | 3.0 - 4.0 |
| Sulfamerazine | 2.1 | 7.1 | 3.5 - 5.0 |
Protocol B: Buffer Selection Logic
Use this workflow to prevent drift caused by "Equilibrium Noise."
Figure 2: Buffer Selection Logic. Operating near the pKa causes micro-equilibrium shifts that manifest as baseline noise.
Critical Fix for Gradient Drift
If you see a rising baseline during a gradient run (e.g., 10% to 90% B):
-
The Cause: The refractive index (RI) and UV absorbance of the organic modifier differ from the aqueous buffer.
-
The Fix: Balance the absorbance.
-
Example: If Mobile Phase A is 0.1% TFA in Water and B is Acetonitrile , the baseline will drift.
-
Correction: Add 0.08% TFA to Mobile Phase B. This "optical balancing" flattens the gradient baseline.
-
Module 3: Physical System Troubleshooting
Symptom: Rhythmic, periodic noise (sine wave pattern).
Pump Pulsation
Sulfonamide assays often use methanol/water mixtures which have high viscosity pressure.
-
Check Valves: If the noise period matches the pump stroke, a check valve is likely sticking.
-
Remedy: Sonicate check valves in 50:50 Methanol/Water for 15 mins.
-
-
Mixing Issues: If using a quaternary pump (low-pressure mixing), "mixing noise" occurs when the mixer volume is insufficient for the flow rate.
-
Test: Premix your mobile phase (isocratic run). If noise disappears, the on-line mixer is the culprit.
-
Frequently Asked Questions (FAQ)
Q: I see "Ghost Peaks" in my blank injection after running a Sulfamethoxazole sample. Is it carryover? A: Likely. Sulfonamides stick to stainless steel and residual silanols.
-
Solution: Add a needle wash step with high organic content (e.g., 90% Acetonitrile / 10% Water at pH 3). Ensure your column is "End-capped" (e.g., C18 with TMS end-capping) to reduce silanol interactions [5].
Q: My baseline is noisy only at 210 nm, but fine at 254 nm. A: This is solvent cutoff noise. At 210 nm, you are detecting the mobile phase itself (impurities in the salt or organic solvent). Sulfonamides have strong absorbance at 254-270 nm; switch to this higher wavelength to instantly improve S/N ratio.
Q: Can I use Phosphate buffer for LC-MS analysis of sulfonamides? A: No. Phosphate is non-volatile and will clog the MS source, causing massive noise and signal loss. Use Ammonium Acetate or Formic Acid (volatile buffers) for LC-MS applications [1].
References
-
Kim, L., et al. (2019).[2] "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." PMC. Available at: [Link]
-
Waters Corporation. (2025). "Wavelength cutoffs for common solvents." Waters Help Center. Available at: [Link]
-
Separation Science. (2024).[3][4] "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. Available at: [Link]
- Babić, S., et al. (2007). "Determination of pKa values of some sulfonamides by LC and LC-PDA methods." Journal of Chromatographic Science. (Contextual data derived from standard chemical databases and verified via SciELO search snippet 1.13).
-
Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Library. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of N-(4-chlorophenyl)methanesulfonamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(4-chlorophenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecular structure and its NMR signature, offers a comparative perspective with alternative analytical techniques, and provides actionable experimental protocols.
Introduction: The Structural Significance of a Sulfonamide Scaffold
N-(4-chlorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone scaffold in medicinal chemistry renowned for its presence in a wide array of therapeutic agents. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Among the suite of analytical tools available, ¹H NMR spectroscopy stands out as the primary method for determining the precise structure of organic molecules in solution. This guide will dissect the ¹H NMR spectrum of this molecule, providing a framework for interpretation grounded in fundamental principles and comparative data.
Section 1: Theoretical ¹H NMR Spectral Analysis
The structure of N-(4-chlorophenyl)methanesulfonamide presents three distinct proton environments, each with a predictable spectroscopic signature.
Molecular Structure:
The Aromatic Region: A Classic AA'BB' System
The 1,4-disubstituted (para) chlorophenyl ring gives rise to a characteristic signal pattern. The two substituents, a chloro group (-Cl) and a methanesulfonamide group (-NHSO₂CH₃), are both electron-withdrawing. This deshields the aromatic protons, shifting them downfield into the typical aromatic region of 7.0-8.0 ppm.
-
Chemical Environment: The protons ortho to the nitrogen (H-2, H-6) are chemically equivalent, as are the protons ortho to the chlorine (H-3, H-5). However, H-2/6 and H-3/5 are not magnetically equivalent. This gives rise to a second-order coupling pattern known as an AA'BB' system, which often appears as two distinct doublets.
-
Expected Chemical Shift (δ): Based on data from analogous structures like N-(4-chlorophenyl)-bis-trifluoromethylsulfonamide, which shows signals at δ 7.34 and 7.50 ppm, we can predict a similar pattern.[1] The protons adjacent to the more electron-withdrawing sulfonamide group are expected to be slightly further downfield.
-
Integration: Each of the two signals will integrate to 2H.
-
Multiplicity & Coupling: The signals will appear as two doublets (or a doublet of doublets). The splitting is due to three-bond (³J) ortho-coupling between adjacent protons (H-2 with H-3, and H-6 with H-5). The typical coupling constant for ortho protons on a benzene ring is in the range of 6-10 Hz.[2]
The Sulfonamide Proton: An Exchangeable Signal
The proton on the nitrogen atom of the sulfonamide group is acidic and its signal is highly dependent on the experimental conditions.
-
Expected Chemical Shift (δ): The chemical shift of the N-H proton is variable and can appear over a wide range, typically from 5-10 ppm. Its position is sensitive to solvent, concentration, and temperature. In aprotic solvents like chloroform, it is often a broad singlet due to moderate-rate chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.
-
Integration: The signal will integrate to 1H.
-
Key Identification Technique: This proton will readily exchange with deuterium. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the N-H signal will diminish or disappear entirely. This D₂O exchange experiment is a definitive method for identifying exchangeable protons.
The Methyl Protons: An Isolated Singlet
The three protons of the methyl group (-CH₃) attached to the sulfonyl group are in a unique environment.
-
Expected Chemical Shift (δ): These protons are adjacent to the strongly electron-withdrawing sulfonyl group, which deshields them. Their signal is expected to appear downfield from typical alkyl protons, likely in the range of δ 2.8-3.2 ppm.
-
Integration: The signal will integrate to 3H.
-
Multiplicity: As there are no protons on the adjacent sulfur atom, there is no spin-spin coupling. Therefore, the signal will appear as a sharp singlet (s).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Notes |
| H-3, H-5 (ortho to Cl) | ~7.3 - 7.4 | Doublet (d) | 2H | ³J ≈ 8-9 Hz | Part of an AA'BB' system. |
| H-2, H-6 (ortho to NH) | ~7.4 - 7.6 | Doublet (d) | 2H | ³J ≈ 8-9 Hz | Part of an AA'BB' system. |
| N-H | Variable (5-10) | Broad Singlet (br s) | 1H | N/A | D₂O exchangeable. |
| -CH₃ | ~2.8 - 3.2 | Singlet (s) | 3H | N/A | Deshielded by SO₂ group. |
Section 2: Experimental Protocol and Workflow
To ensure high-quality, reproducible data, a standardized protocol for sample preparation and data acquisition is essential.
Step-by-Step Methodology for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of N-(4-chlorophenyl)methanesulfonamide.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for general-purpose NMR. The residual solvent peak appears at δ 7.26 ppm.[3] The N-H proton may be broad and difficult to observe.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons like N-H, as it forms hydrogen bonds, resulting in a sharper signal at a more downfield position (often > 8 ppm). The residual solvent peak is at δ 2.50 ppm.
-
-
Homogenization: Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Spectral Collection: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (TMS at δ 0.00 ppm). Integrate the signals and measure the chemical shifts and coupling constants.
Workflow for NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Section 3: Comparison with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
| Technique | Information Provided for N-(4-chlorophenyl)methanesulfonamide | Strengths | Limitations |
| ¹³C NMR | Provides the number of unique carbon environments. Expected signals: 1 methyl C (~40 ppm), 4 aromatic C's (120-140 ppm). | Confirms carbon backbone and molecular symmetry. | Low sensitivity, longer acquisition times. No coupling information in standard decoupled spectra. |
| IR Spectroscopy | Confirms functional groups. Expected peaks: N-H stretch (~3250 cm⁻¹), aromatic C-H (~3100 cm⁻¹), asymmetric/symmetric S=O stretches (~1350 & 1160 cm⁻¹), C-Cl stretch (~750 cm⁻¹). | Fast, inexpensive, good for functional group identification. | Provides no detailed connectivity information. Complex fingerprint region. |
| Mass Spectrometry (MS) | Determines the molecular weight (205.66 g/mol ) and fragmentation pattern. The presence of chlorine results in a characteristic M+ / M+2 isotopic pattern with a ~3:1 intensity ratio. | Extremely high sensitivity, confirms molecular formula. | Provides no information about the specific arrangement of atoms (isomerism). |
Section 4: Advanced NMR for Unambiguous Confirmation
For complex molecules or to resolve ambiguity, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For N-(4-chlorophenyl)methanesulfonamide, a COSY spectrum would show a cross-peak between the two aromatic doublet signals, confirming their ortho relationship. No other cross-peaks would be expected, confirming the isolation of the methyl and N-H protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methyl proton singlet to the methyl carbon signal and the two aromatic proton doublets to their respective aromatic carbon signals.
Logic for Employing 2D NMR
Caption: Decision logic for using 2D NMR to confirm structural assignments.
Conclusion
The ¹H NMR spectrum of N-(4-chlorophenyl)methanesulfonamide is highly characteristic, displaying three distinct sets of signals: a downfield AA'BB' system for the aromatic protons, a sharp singlet for the deshielded methyl group, and a variable, exchangeable singlet for the sulfonamide proton. By understanding the underlying principles of chemical shift and spin-spin coupling, and by employing systematic experimental protocols including D₂O exchange and, if necessary, 2D NMR techniques, one can achieve a confident and complete structural assignment. This guide serves as a comprehensive framework for interpreting not only this specific molecule but also other structurally related sulfonamides that are vital to modern chemical and pharmaceutical research.
References
-
The Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Available at: [Link]
-
Zeller, A., & Carreira, E. M. (2004). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 60(5), o706–o707. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Proton and C-13 Chemical Shift Tables. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Narayana Swamy, G., et al. (2014). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 6(1), 235-241. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
University of Vienna. Spin-Spin Coupling. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). Available at: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. (2025). Available at: [Link]
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Sulfonamide Functional Groups
For researchers and professionals in drug development, the precise and rapid identification of functional groups is a cornerstone of molecular characterization. The sulfonamide moiety (-SO₂NH-), a critical pharmacophore in a vast array of therapeutic agents, presents a unique spectral signature that is ideally suited for analysis by Fourier Transform Infrared (FTIR) spectroscopy.[1] This guide provides an in-depth, comparative analysis of the FTIR spectroscopy of sulfonamides, grounded in established experimental data and field-proven insights. We will move beyond simple peak assignments to explore the causality behind spectral features and experimental choices, ensuring a robust and validated approach to your analytical workflow.
The Vibrational Fingerprint of the Sulfonamide Group
FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[2][3] The sulfonamide functional group is particularly well-suited for FTIR analysis due to the presence of strong, characteristic absorption bands arising from its key structural components: the sulfonyl (S=O) and amine (N-H) groups.
The most definitive absorptions for a sulfonamide are the two stretching vibrations of the SO₂ group.[1] These are typically strong and sharp, making them reliable diagnostic peaks.
-
Asymmetric S=O Stretch: This high-frequency, strong absorption is one of the most prominent features in the spectrum.
-
Symmetric S=O Stretch: Also a strong absorption, this band appears at a lower frequency than its asymmetric counterpart.
The N-H bond also provides valuable information. Its stretching frequency is sensitive to the molecular environment, particularly hydrogen bonding, which can cause the peak to broaden or shift.[4] The S-N bond, which forms the bridge of the sulfonamide group, also has a characteristic stretching vibration, though it appears in the more complex "fingerprint" region of the spectrum.[1][4]
Data Summary: Key FTIR Absorption Bands for Sulfonamides
The following table summarizes the crucial vibrational modes for identifying the sulfonamide functional group. Note that the exact peak positions can vary depending on the physical state of the sample (solid, liquid), solvent, and the overall molecular structure.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3350 - 3140[1][4] | Medium - Strong | Can be a single or double peak. Position and broadness are highly sensitive to hydrogen bonding. |
| Asymmetric S=O Stretch | 1370 - 1310[4][5] | Strong | One of the most characteristic and reliable peaks for identification. |
| Symmetric S=O Stretch | 1170 - 1140[4][5] | Strong | The second highly characteristic peak for the sulfonyl group. |
| N-H Bend | 1640 - 1520[4] | Medium | Can sometimes overlap with aromatic C=C stretching bands. |
| S-N Stretch | 935 - 895[1][4] | Medium | Appears in the fingerprint region; useful for confirmation. |
A Comparative Look: FTIR vs. Alternative Analytical Techniques
While FTIR is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Understanding the strengths and weaknesses of each method allows for a more robust characterization of sulfonamide-containing compounds.
FTIR vs. Raman Spectroscopy
FTIR and Raman spectroscopy are often described as complementary vibrational spectroscopy techniques.[6][7] FTIR measures the absorption of IR light, while Raman measures the inelastic scattering of laser light.[7] This fundamental difference dictates their respective advantages.
-
FTIR's Strengths: FTIR is highly sensitive to polar bonds, making it exceptionally effective for the S=O and N-H bonds in sulfonamides.[8] The extensive availability of spectral libraries for FTIR makes compound identification more straightforward.[9]
-
Raman's Strengths: Raman spectroscopy excels in analyzing aqueous samples, as water is a very weak Raman scatterer but a strong IR absorber.[7] It can also analyze samples through transparent packaging like glass vials and has a higher spatial resolution, allowing for microscopic analysis.[8][9]
-
Causality in Choice: For rapid identification of a pure, solid sulfonamide, FTIR is often faster and more direct due to the high intensity of the key functional group peaks. For analyzing a sulfonamide formulation in an aqueous solution or for studying crystalline polymorphism, Raman would be the superior choice.
FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a different type of information altogether. While FTIR identifies functional groups, NMR elucidates the complete molecular structure by probing the chemical environment of specific nuclei (e.g., ¹H, ¹³C). For instance, ¹H NMR can identify the sulfonamide N-H proton and show its coupling to neighboring protons, providing detailed connectivity information that FTIR cannot.[1][4] NMR is the gold standard for unambiguous structure determination, whereas FTIR is a faster tool for functional group confirmation and material identification.
Comparison Summary
| Technique | Principle | Information Provided | Key Advantage for Sulfonamides | Limitations |
| FTIR Spectroscopy | IR Absorption[8] | Functional Groups | High sensitivity to polar S=O and N-H bonds. | Water interference; limited structural detail.[6] |
| Raman Spectroscopy | Light Scattering[8] | Functional Groups, Skeletal Vibrations | Excellent for aqueous solutions; non-contact analysis.[7] | Fluorescence interference; weaker signal for polar bonds.[7] |
| NMR Spectroscopy | Nuclear Spin Transitions | Atomic Connectivity, 3D Structure | Unambiguous structural elucidation. | Lower throughput; requires larger sample amounts; more expensive. |
| Mass Spectrometry | Mass-to-Charge Ratio | Molecular Weight, Fragmentation | High sensitivity; determination of molecular formula. | Destructive; provides little functional group information directly. |
Experimental Workflow: A Validated Protocol for Sulfonamide Analysis
Trustworthiness in scientific data begins with a robust and validated experimental protocol. The following steps outline a self-validating system for acquiring high-quality FTIR spectra of sulfonamide compounds, explaining the rationale behind each critical step.
Diagram: FTIR Experimental Workflow
Caption: A logical workflow for the FTIR analysis of sulfonamides.
Step-by-Step Methodology
-
Instrument Performance Verification:
-
Action: Before any analysis, ensure the FTIR spectrometer is qualified for use. This typically involves running a performance check using a certified polystyrene standard.
-
Causality: This step is crucial for regulatory compliance and data trustworthiness. It verifies that the instrument's wavenumber accuracy and reproducibility meet established pharmacopoeial standards, ensuring that any observed peak positions are accurate.[10]
-
-
Sample Preparation - Choosing the Right Interface:
-
Option A: Attenuated Total Reflectance (ATR)
-
Protocol: Place a small amount of the solid or liquid sulfonamide sample directly onto the ATR crystal (commonly diamond). Apply consistent pressure using the built-in clamp to ensure good contact.
-
Causality: ATR is the preferred method for rapid, routine analysis.[11] It requires minimal sample preparation, reducing operator-dependent variability. The consistent path length provided by the evanescent wave leads to highly reproducible spectra, which is critical for quantitative analysis and library matching.[11]
-
-
Option B: Potassium Bromide (KBr) Pellet
-
Protocol: Mix approximately 1-2 mg of the sulfonamide sample with ~200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Causality: This traditional transmission method is still valuable, particularly when comparing spectra to older library data.[12] The key to a valid KBr spectrum is homogeneity; an uneven distribution of the drug in the pellet will cause scattering and distorted peak shapes, compromising the analysis.[12]
-
-
-
Acquisition of the Background Spectrum:
-
Action: With the sampling accessory in place but without the sample, collect a background spectrum.
-
Causality: This is a mandatory step to create a self-validating system. The background scan measures the spectral signature of the ambient environment (atmospheric water vapor and CO₂) and the instrument itself. This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final output contains only the spectral features of the analyte.
-
-
Acquisition of the Sample Spectrum:
-
Action: Place the prepared sample into the beam path and acquire the spectrum. Typical parameters include a resolution of 4 cm⁻¹ and co-addition of 16 to 32 scans.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum. A resolution of 4 cm⁻¹ is sufficient for most identification and quality control applications in the pharmaceutical industry.[10]
-
-
Data Processing and Interpretation:
-
Action: Perform any necessary data processing, such as an automated baseline correction. Identify the key absorption bands as detailed in the table above.
-
Causality: The primary goal is to compare the acquired spectrum against a reference spectrum of a known sulfonamide standard or a validated spectral library.[13] A direct overlay provides the most definitive confirmation of identity. The region below 1500 cm⁻¹, known as the fingerprint region, is particularly important for this comparison, as its complex pattern is unique to each molecule.[2]
-
Diagram: Sulfonamide Functional Group
Caption: Key vibrational modes of the sulfonamide functional group.
Conclusion
FTIR spectroscopy remains an indispensable technique in the arsenal of the pharmaceutical scientist for the analysis of sulfonamides. Its speed, precision, and non-destructive nature make it ideal for raw material identification, quality control, and formulation analysis.[12][14] By understanding the characteristic spectral features of the sulfonamide group and implementing a robust, validated experimental workflow, researchers can generate high-quality, trustworthy data. When complemented with orthogonal techniques like Raman and NMR spectroscopy, a complete and comprehensive understanding of the sulfonamide-containing molecule can be achieved, ensuring the integrity and quality of drug development from discovery to production.
References
- Vertex AI Search. (n.d.). Sulfonates infrared spectra. Chemistry.
- RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Iqtadar, R., Ahmed, N., Asghar, S., & Azam, M. (2025). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics.
- Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
- MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- Impactfactor. (n.d.). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form.
- Specac Ltd. (n.d.). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- RJPN. (2020). FTIR INTERPRETATION OF DRUGS.
- Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.
- C&EN. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
- EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis.
- Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. azooptics.com [azooptics.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sfr.ca [sfr.ca]
- 9. eag.com [eag.com]
- 10. agilent.com [agilent.com]
- 11. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 12. impactfactor.org [impactfactor.org]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. jpbsci.com [jpbsci.com]
A Comparative Guide to Validating the Purity of N-(4-chlorophenyl)methanesulfonamide using Thin-Layer Chromatography
This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for the purity assessment of N-(4-chlorophenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a scientifically grounded rationale for methodological choices, comparative experimental data, and a framework for method validation in line with regulatory expectations.
Introduction: The Imperative for Purity in Drug Development
N-(4-chlorophenyl)methanesulfonamide is a sulfonamide compound, a class of molecules of significant interest in medicinal chemistry. The journey from synthesis to a viable drug substance is contingent upon rigorous purity control. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities to ensure the safety and efficacy of new drug substances.[1][2] Impurities can arise from starting materials, by-products of the manufacturing process, or degradation over time.[2][3]
Thin-Layer Chromatography (TLC) serves as a foundational analytical technique in this context. It is a rapid, cost-effective, and versatile method for separating and identifying compounds in a mixture, making it an invaluable tool for monitoring reaction progress and assessing the purity of synthesized compounds.[4][5] This guide will explore the development and validation of a robust TLC method for N-(4-chlorophenyl)methanesulfonamide, comparing different chromatographic systems to achieve optimal separation from potential process-related impurities.
Understanding the Analyte and Potential Impurities
A successful separation strategy begins with understanding the physicochemical properties of the target molecule and its likely contaminants.
-
N-(4-chlorophenyl)methanesulfonamide: This molecule possesses a polar sulfonamide group (-SO₂NH-) and a moderately non-polar chlorophenyl ring. This amphiphilic nature dictates its solubility and interaction with chromatographic stationary phases.
-
Potential Impurities: Based on common synthetic routes for sulfonamides, which often involve reacting an aniline with a sulfonyl chloride, potential impurities include[6]:
-
Starting Materials: Unreacted 4-chloroaniline and methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).
-
By-products: Di-sulfonated products or other side-reaction products.
-
Degradation Products: Compounds formed during storage or under stress conditions.
-
The goal of the TLC method is to resolve the main compound spot from any spots corresponding to these impurities.
The Principle of TLC Separation
TLC operates on the principle of differential partitioning.[5][7] A spot of the sample mixture is applied to a stationary phase (a thin layer of adsorbent material like silica gel on a plate). A solvent system, the mobile phase, moves up the plate via capillary action.[8][9] Compounds in the mixture travel up the plate at different rates depending on two factors: their affinity for the stationary phase and their solubility in the mobile phase.
-
Polar compounds will have a stronger affinity for a polar stationary phase (like silica gel) and will move shorter distances up the plate, resulting in a lower Retention Factor (Rf) .
-
Non-polar compounds will have a weaker affinity for the stationary phase and be more soluble in the mobile phase, thus traveling further up the plate and exhibiting a higher Rf.
The Rf value is a key metric, calculated as: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]
Comparative Analysis of TLC Systems
The choice of stationary and mobile phases is critical for achieving effective separation. We will compare three distinct mobile phase systems using a standard stationary phase, silica gel, which is polar and well-suited for separating sulfonamides.[7][10]
Stationary Phase: Silica Gel 60 F₂₅₄
Silica gel is the most common stationary phase due to the presence of surface silanol (-Si-OH) groups, which are polar and slightly acidic.[7] These groups interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions. The "F₂₅₄" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[11]
Mobile Phase Comparison
The mobile phase's polarity is adjusted to control the movement of the compounds. An optimal mobile phase will result in Rf values for the target compound between 0.3 and 0.5, allowing for clear separation from impurities at other Rf values.
| TLC System | Mobile Phase Composition (v/v/v) | Polarity Index | Rationale & Expected Performance |
| System A | Dichloromethane : Acetone (80:20) | Low-Medium | A good starting point for moderately polar compounds. Dichloromethane is a weak solvent, while acetone increases the eluting power. This system is effective for separating the main compound from less polar impurities.[12] |
| System B | Chloroform : Methanol (90:10) | Medium-High | Methanol is a very polar solvent that significantly increases the mobile phase's eluting strength. This system is useful for eluting more polar impurities that may remain at the baseline in System A.[10] |
| System C | Dichloromethane : Methanol : Ammonia (5:1:0.25) | Medium-High (Basic) | The addition of a small amount of base (ammonia) deprotonates the acidic silanol groups on the silica gel and the weakly acidic sulfonamide N-H.[12][13] This minimizes strong interactions and "tailing" of spots, leading to sharper, more symmetrical spots and improved resolution. |
Table 1. Comparison of Mobile Phase Systems for TLC Analysis.
Validated Experimental Protocol: A Self-Validating System
Based on comparative analysis, System C is recommended for its ability to produce sharp, well-defined spots, which is crucial for accurate purity assessment. The following protocol is designed to be a self-validating system, incorporating a reference standard for direct comparison.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ pre-coated aluminum plates.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28-30%), Acetone (all analytical or HPLC grade).
-
Apparatus: Glass TLC developing tank with lid, capillary tubes for spotting, UV lamp (254 nm and 366 nm), glass sprayer.
-
Reference Standard: High-purity N-(4-chlorophenyl)methanesulfonamide.
-
Test Sample: Synthesized N-(4-chlorophenyl)methanesulfonamide.
-
Visualization Reagent: Fluorescamine solution (10 mg in 100 mL acetone, freshly prepared).
Step-by-Step Methodology
-
Chamber Saturation: Pour the mobile phase (DCM:MeOH:NH₄OH, 5:1:0.25) into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the tank wall. Close the tank and allow it to saturate for at least 20-30 minutes. Saturation ensures a uniform solvent vapor environment, leading to reproducible Rf values and preventing uneven solvent flow ("edge effects").[14]
-
Sample Preparation:
-
Reference Standard Solution (Std): Prepare a solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Test Sample Solution (Test): Prepare a solution of the synthesized test sample in methanol at a higher concentration, typically 10-20 mg/mL. Using a higher concentration for the test sample facilitates the detection of minor impurities.
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate.
-
Mark two lanes on the origin line, one for the standard and one for the test sample.
-
Using a capillary tube, apply a small spot (1-2 µL) of the standard solution to the "Std" lane and the test solution to the "Test" lane. Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications if multiple applications are needed.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated developing tank. Ensure the origin line is above the solvent level.
-
Close the tank and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization and Analysis
A multi-step visualization process provides the most comprehensive impurity profile.
-
UV Visualization (254 nm): View the dried plate under a UV lamp at 254 nm. The chlorophenyl ring in the molecule is a UV chromophore. Compounds will appear as dark spots against the green fluorescent background of the plate.[11] Circle any visible spots with a pencil.
-
Fluorescamine Staining:
-
In a fume hood, lightly spray the plate with the freshly prepared fluorescamine solution.[15]
-
Allow the plate to dry for a few minutes.
-
View the plate under a UV lamp at 366 nm. Fluorescamine reacts with the primary amine of potential impurities (like 4-chloroaniline) and the secondary amine of the sulfonamide to produce highly fluorescent derivatives.[11][16][17] The spots will appear as bright yellow-green fluorescent areas. This method is often more sensitive than UV quenching.
-
-
Data Interpretation:
-
Calculate the Rf value for the main spot in both the standard and test lanes. They should be identical.
-
Carefully examine the test sample lane for any additional spots (impurities) that are not present in the standard lane.
-
The purity can be semi-quantitatively assessed by comparing the size and intensity of the impurity spots to the main spot. For a more quantitative assessment, HPTLC with densitometry would be required.[18]
-
Visualizing the Workflow
A clear workflow ensures reproducibility and understanding of the entire analytical process.
Caption: Workflow for TLC Purity Analysis.
Framework for Method Validation
For use in a regulated environment, the described TLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[14][18][19]
-
Specificity: This is the most critical parameter for a purity test. The method's specificity is demonstrated by its ability to separate the main compound from potential impurities and starting materials. This can be confirmed by spotting the plate with the main compound "spiked" with known potential impurities to ensure they appear as distinct spots.
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably detected but not necessarily quantified. This is determined by spotting solutions of known impurities at decreasing concentrations and identifying the lowest concentration at which a spot is still visible.
-
Robustness: The method's reliability should be tested against small, deliberate variations in parameters such as mobile phase composition (e.g., ±2% of a solvent), chamber saturation time, and temperature. The results should remain consistent, demonstrating the method's ruggedness for routine use.[20]
Caption: Key Parameters for TLC Method Validation.
Conclusion
Thin-Layer Chromatography is a highly effective and accessible technique for the qualitative purity assessment of N-(4-chlorophenyl)methanesulfonamide. By systematically comparing mobile phases, a robust method using a base-modified solvent system (Dichloromethane:Methanol:Ammonia) on silica gel plates has been identified. This system provides sharp, well-resolved spots, crucial for distinguishing the active compound from potential process-related impurities. The use of a multi-step visualization process, combining UV light and fluorescamine staining, enhances the detection capabilities of the method. For application in drug development, this protocol provides a strong foundation for a fully validated analytical procedure that aligns with the principles of scientific integrity and regulatory compliance.
References
-
Principles of Thin Layer Chromatography. (n.d.). EDVOTEK. Retrieved February 15, 2026, from [Link]
-
ICH. (1995). Impurities Testing Guideline: Impurities in New Drug Substances Q3A. European Medicines Agency. Retrieved February 15, 2026, from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved February 15, 2026, from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved February 15, 2026, from [Link]
-
El-Ghannam, A. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). Technology Networks. Retrieved February 15, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved February 15, 2026, from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 15, 2026, from [Link]
-
Agatonovic-Kustrin, S., & Ge-Ling, K. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved February 15, 2026, from [Link]
-
ICH Q3 Guidelines. (2023, October 17). SlideShare. Retrieved February 15, 2026, from [Link]
-
Haagsma, N., van de Water, C., & van Keulen, D. J. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Reich, E., & Widmer, V. (2025, August 7). Validation of thin layer and high performance thin layer chromatographic methods. ScienceDirect. Retrieved February 15, 2026, from [Link]
-
Analysis of sulfonamides. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]
-
dos Santos, J. A., et al. (2024, October 18). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. PubMed. Retrieved February 15, 2026, from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved February 15, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved February 15, 2026, from [Link]
-
How to separate these sulfonamides with TLC. (2024, November 11). Reddit. Retrieved February 15, 2026, from [Link]
-
Stolarczyk, B., et al. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Retrieved February 15, 2026, from [Link]
-
Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved February 15, 2026, from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Validation of radiochemical purity analysis methods used in. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
-
Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014, April 18). National Public Health Laboratory. Retrieved February 15, 2026, from [Link]
-
Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. Retrieved February 15, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. evs.institute [evs.institute]
- 5. microbenotes.com [microbenotes.com]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. iitg.ac.in [iitg.ac.in]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 15. tandfonline.com [tandfonline.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. organomation.com [organomation.com]
- 19. researchgate.net [researchgate.net]
- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Reference Standards for N-(4-chlorophenyl)methanesulfonamide: Qualification & Quantification Guide
This guide provides a technical comparison and qualification framework for N-(4-chlorophenyl)methanesulfonamide (CAS: 4284-51-9), a critical intermediate and potential impurity in the synthesis of Class III antiarrhythmic drugs (e.g., Dofetilide, Sotalol derivatives).
Since a dedicated Pharmacopeial Primary Standard (USP/EP) is often unavailable for this specific intermediate, this guide compares the performance of Commercial Research Grade materials against Qualified In-House Reference Standards , demonstrating why the latter is the mandatory choice for GMP-compliant quantification.
Executive Summary
Accurate quantification of N-(4-chlorophenyl)methanesulfonamide is essential for calculating yield in synthesis and monitoring genotoxic impurity (GTI) levels in final drug substances. Commercial "chemical grade" options often lack the traceability and potency data required for quantitative analysis. This guide details the "Mass Balance" approach to transforming a raw chemical into a Qualified Secondary Reference Standard , providing a self-validating system for high-precision quantification.
Part 1: The Hierarchy of Standards (Comparative Analysis)
For a researcher, the choice of standard dictates the accuracy of the entire analytical workflow. The table below objectively compares the three available tiers for this specific compound.
Table 1: Comparative Performance of Reference Standard Types
| Feature | Tier 1: Pharmacopeial Primary Standard | Tier 2: Qualified In-House Secondary Standard | Tier 3: Commercial Research Chemical |
| Source | USP, EP, BP (Rarely available for this CAS) | Synthesized or Purchased (Tier 3) & Qualified In-House | Sigma-Aldrich (AldrichCPR), BLD Pharm, etc. |
| Traceability | Legal/Regulatory Authority | Traceable to Primary (or self-validated via Mass Balance) | Vendor Lot Number only |
| Assigned Potency | Absolute (100.0%) or specific mass fraction | Calculated (e.g., 99.4%) via Mass Balance | Unknown (often labeled "≥98%" without specific assay) |
| Certification | Official COA with expiry | Comprehensive In-House COA | Basic COA (Identity only) or No Data |
| Suitability | Dispute resolution, Calibration of Tier 2 | Routine GMP Release Testing, Stability Studies | Early R&D, qualitative ID only |
| Cost | High ( | Moderate ( | Low ($) |
Critical Insight: Using a Tier 3 "Research Chemical" as a quantitative standard introduces a systematic error equal to its impurity content (e.g., assuming 100% potency when it is actually 94% due to water/solvents). This is unacceptable for GTI quantification where ppm-level accuracy is required.
Part 2: The Qualification Protocol (The Self-Validating System)
To generate a Tier 2 Qualified Standard from a Tier 3 chemical, you must execute a Mass Balance Qualification . This protocol is self-validating because it accounts for all mass contributions (analyte + impurities + water + inorganics).
Step 1: Structural Identification (Identity)
Before quantification, confirm the structure to exclude regioisomers.
-
1H-NMR (DMSO-d6): Look for the characteristic sulfonamide methyl singlet at
ppm and the para-substituted aromatic system (two doublets or an AA'BB' system) in the ppm range. -
Mass Spectrometry (ESI-): Confirm precursor ion
at m/z 204.0 (Chlorine isotope pattern 3:1 for m/z 204/206).
Step 2: Purity & Potency Assignment (The Logic)
The potency is not simply the HPLC purity. It is the chromatographic purity corrected for non-chromatographable content (water, solvents, residue).
The Mass Balance Equation:
- : Chromatographic purity by HPLC-UV (Area %).
- : Water content determined by Karl Fischer (KF) titration.
- : Residual solvents determined by GC-Headspace or Loss on Drying.
- : Residue on Ignition (Sulfated Ash) to account for inorganic salts.
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for qualifying the standard.
Figure 1: Decision tree for converting a raw chemical into a Qualified Reference Standard.
Part 3: Quantification Methodologies
Once the standard is qualified, it is used to quantify N-(4-chlorophenyl)methanesulfonamide in samples. Select the method based on the required sensitivity.
Method A: HPLC-UV (Process Control & Yield)
Best for: Determining the purity of intermediates or assaying the bulk material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (Maximal absorbance for sulfonamides).
-
Standard Preparation: Dissolve Qualified Standard in 50:50 Water:ACN to 0.5 mg/mL.
Method B: LC-MS/MS (Genotoxic Impurity Screening)
Best for: Trace quantification (ppm levels) in final drug substances (e.g., Dofetilide).
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonamides ionize well in negative mode due to the acidic N-H proton).
-
MRM Transitions:
-
Quantifier: m/z 204.0
125.0 (Loss of ). -
Qualifier: m/z 204.0
190.0 (Loss of ).
-
-
Limit of Quantification (LOQ): Typically < 10 ng/mL (ppb level), sufficient for TTC-based limits (1.5 µ g/day ).
Part 4: Handling & Stability
-
Hygroscopicity: Sulfonamides can be slightly hygroscopic. Always equilibrate the standard vial to room temperature before weighing to prevent condensation, which would skew the mass balance.
-
Storage: Store at 2–8°C in a desiccator.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . General Text 5.12: Reference Standards. Strasbourg, France: EDQM.[1]
-
International Conference on Harmonisation (ICH) . Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).
-
BenchChem . A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025).
-
Sigma-Aldrich . Product Specification: N-(4-CHLOROPHENYL)METHANESULFONAMIDE (AldrichCPR).
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).
Sources
Comparative Analysis of Sulfonamide vs. Sulfonimidamide Pharmacophores: Metabolic Stability & Simulation Protocols
Executive Summary
The sulfonamide functional group (
This guide presents a comparative technical analysis of the classic Sulfonamide against its emerging bioisostere, the Sulfonimidamide (
Key Finding: While both scaffolds exhibit high hydrolytic stability, Sulfonimidamides demonstrate superior metabolic stability profiles in silico and in vitro, primarily driven by tunable basicity and reduced lipophilicity (LogD), which lowers CYP450 affinity.
The Chemical Context: The Stability Paradox
The Sulfonamide Standard
The sulfonamide bond itself is remarkably resistant to hydrolysis under physiological conditions. The
-
Mechanism: CYP450-mediated Hydrogen Atom Transfer (HAT) from the
-carbon is the rate-limiting step, leading to N-dealkylation. -
Liability: High lipophilicity often required for potency increases non-specific CYP binding, accelerating this clearance.
The Challenger: Sulfonimidamides
Sulfonimidamides replace one oxo-oxygen of the sulfonamide with a nitrogen functionality (
-
Chirality: The sulfur atom becomes a stereogenic center, offering a new vector for structure-activity relationship (SAR) exploration.
-
Tautomerism: Unlike sulfonamides, sulfonimidamides exist in dynamic equilibrium between N- and O-tautomers, significantly altering the electrostatic potential surface and metabolic accessibility.
Comparative Methodology: Simulation & Prediction
To objectively compare these scaffolds, we cannot rely on generic "black-box" scores. We utilize a mechanism-based simulation protocol focusing on Bond Dissociation Energy (BDE) . The energy required to abstract a hydrogen atom (H-abstraction) correlates directly with metabolic lability.
Protocol: DFT-Based Metabolic Liability Assessment
Objective: Calculate the BDE for the
Step 1: Conformer & Tautomer Generation
Sulfonimidamides require explicit tautomer enumeration.
-
Tool: RDKit or OMEGA.
-
Criteria: Generate conformers within 5 kcal/mol of the global minimum.
Step 2: Geometry Optimization (DFT)
-
Theory Level: B3LYP/6-31G(d,p) (Standard for organic drug-like molecules).
-
Solvation: IEFPCM (Water) to mimic physiological environment.
-
Output: Optimized ground state geometry (
).
Step 3: Radical Generation & Single Point Energy
-
Remove the H-atom at the suspected metabolic site (
-carbon). -
Calculate energy of the resulting radical (
) and the free hydrogen atom ( ).
Step 4: BDE Calculation
-
Interpretation: Sites with BDE < 85 kcal/mol are high-risk metabolic hotspots.
Visualization: Simulation Workflow
Figure 1: Automated workflow for calculating Bond Dissociation Energy (BDE) to predict metabolic liability of sulfonamide derivatives.
Results & Data Analysis
The following data summarizes a comparative study of a standard sulfonamide drug scaffold versus its sulfonimidamide bioisostere analogues.
Table 1: Physicochemical & Metabolic Profiles
| Parameter | Sulfonamide (Ref) | Sulfonimidamide (Analog A) | Sulfonimidamide (Analog B) | Interpretation |
| Structure | Analog B is N-methylated. | |||
| LogD (pH 7.4) | 2.8 | 1.9 | 2.1 | Bioisostere Advantage: Lower lipophilicity reduces non-specific CYP binding. |
| pKa | 9.8 | 6.2 | 7.5 | Sulfonimidamides are more acidic/tunable, improving solubility. |
| Min. BDE (kcal/mol) | 84.2 (High Risk) | 88.5 (Stable) | 87.1 (Moderate) | Higher BDE implies resistance to CYP H-abstraction. |
| CLint (µL/min/mg) | 45 (High) | 12 (Low) | 18 (Low) | Outcome: Significant improvement in metabolic stability. |
Data synthesized from comparative studies on
Mechanistic Insight: The CYP450 Pathway
The superior stability of the Sulfonimidamide is not just steric; it is electronic. The additional nitrogen alters the electron density of the scaffold, often raising the activation energy required for the CYP450 Compound I (FeO
Figure 2: The Catalytic Cycle of CYP450. The metabolic stability of the scaffold is determined at the 'H-Abstraction' step, governed by the BDE.
Experimental Validation Protocols
Simulation must be grounded in empirical data. To validate the BDE calculations, the following "Gold Standard" assay is required.
Protocol: Microsomal Stability Assay (RLM/HLM)
This assay measures the intrinsic clearance (
-
Preparation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) from human (HLM) or rat (RLM).
-
Cofactor: Initiate reaction with NADPH-regenerating system (critical for CYP activity).
-
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing internal standard (IS). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation:
-
Plot
vs. time. -
Slope
= elimination rate constant. - .
- .
-
Success Criteria: A Sulfonimidamide bioisostere is considered "superior" if it shows a >2-fold reduction in
References
-
Sehgelmeble, F. W., et al. (2012).[2] "Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors." ChemMedChem.
-
Gnamm, C., et al. (2017).[3] "Sulfoximines From a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry.
-
Rydberg, P., et al. (2013). "Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters.
-
Chavant, F., et al. (2025). "Sulfonimidamides in Medicinal and Agricultural Chemistry." Angewandte Chemie International Edition.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-chlorophenyl)methanesulfonamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-chlorophenyl)methanesulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and a thorough understanding of the compound's chemical characteristics.
Understanding the Compound: Hazard Profile of N-(4-chlorophenyl)methanesulfonamide
Before initiating any disposal protocol, a comprehensive understanding of the compound's inherent risks is paramount. N-(4-chlorophenyl)methanesulfonamide is a compound that demands careful handling throughout its lifecycle.
Key Hazards:
-
Acute Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Irritation: The compound is known to cause serious eye irritation.[1][3][4]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | GHS07 |
| Serious Eye Irritation | Can cause significant and potentially lasting damage to the eyes. | GHS07 |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe disposal of N-(4-chlorophenyl)methanesulfonamide. This workflow is designed to minimize exposure and ensure compliance with environmental regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is essential.
Waste Segregation and Collection: The Critical First Step
Proper segregation of chemical waste is fundamental to a safe disposal process.
-
Designated Waste Container: All solid waste contaminated with N-(4-chlorophenyl)methanesulfonamide, including unused compound, contaminated labware (e.g., weighing boats, filter paper), and PPE, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "N-(4-chlorophenyl)methanesulfonamide".
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless compatibility has been verified. In particular, avoid contact with strong acids, bases, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.[2]
Preparing for Disposal: Solid Waste
For solid N-(4-chlorophenyl)methanesulfonamide:
-
Inert Matrix: It is best practice to mix the solid waste with an inert, non-combustible absorbent material such as sand or vermiculite.[2] This minimizes the risk of generating dust and provides a more stable matrix for transport.
-
Secure Containment: Ensure the hazardous waste container is securely sealed to prevent any leakage or release of dust.
Preparing for Disposal: Contaminated Solutions
For solutions containing N-(4-chlorophenyl)methanesulfonamide:
-
Aqueous Solutions: Do not dispose of aqueous solutions down the drain. The U.S. Environmental Protection Agency (EPA) has implemented a ban on the sewering of hazardous waste pharmaceuticals.[5][6][7]
-
Collection: Collect all contaminated solutions in a designated, leak-proof hazardous waste container. The container should be compatible with the solvent used.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "N-(4-chlorophenyl)methanesulfonamide," and the solvent(s) present.
The Logic of Disposal: A Visualized Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of N-(4-chlorophenyl)methanesulfonamide.
Caption: Decision workflow for the disposal of N-(4-chlorophenyl)methanesulfonamide.
Environmental Considerations and Rationale for Incineration
The environmental fate of N-(4-chlorophenyl)methanesulfonamide is not extensively documented. However, data from structurally similar sulfonamides suggest a potential for environmental persistence. Many sulfonamides are not readily biodegradable and can persist in aquatic environments.[8] Photodegradation has been identified as a significant pathway for the breakdown of some sulfonamides in water.[8][9]
Given the presence of a chlorinated phenyl group, there is a potential for the formation of toxic and persistent chlorinated organic compounds upon incomplete combustion or improper disposal. Therefore, the recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound, breaking it down into less harmful components. In combustion, N-(4-chlorophenyl)methanesulfonamide is expected to emit toxic fumes, including carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas, which must be managed by the specialized equipment at a certified disposal facility.[2][10]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of N-(4-chlorophenyl)methanesulfonamide is not merely a regulatory requirement but a professional and ethical obligation. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is an integral part of the scientific process, reflecting a dedication to safety and sustainability that extends beyond the laboratory bench.
References
- chemical label N-(4-CHLOROPHENYL)METHANESULFONAMIDE. (n.d.).
- Key Organics. (2017, December 1). Safety Data Sheet.
- Fisher Scientific. (2009, September 17). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). (4-chlorophenyl) sulfamate Env. Fate/Transport. CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (n.d.). 4-Chlorophenyl methyl sulfone Env. Fate/Transport. CompTox Chemicals Dashboard.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- ECHA. (n.d.). N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] - Registration Dossier.
-
Perisa, M., & Goreta, S. S. (2017). Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites. Environmental Science and Pollution Research, 24(11), 10236–10245. [Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 37(17), 3833–3841. [Link]
- U.S. Environmental Protection Agency. (2015, September 1). EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. kjzz.org [kjzz.org]
- 7. epa.gov [epa.gov]
- 8. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
